Home > Products > Screening Compounds P105196 > Autophagy inducer 3
Autophagy inducer 3 -

Autophagy inducer 3

Catalog Number: EVT-10988696
CAS Number:
Molecular Formula: C24H43NO2
Molecular Weight: 377.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Autophagy inducer 3 is a small molecule that has garnered attention for its role in promoting autophagy, a cellular process that degrades and recycles cellular components. This compound is particularly relevant in the context of various diseases, including neurodegenerative disorders and cancer, where autophagy plays a critical role in maintaining cellular homeostasis and responding to stress.

Source

Autophagy inducer 3 was identified through high-throughput screening of small molecules. It is derived from a library of compounds designed to modulate autophagic processes. The compound has been studied in various biological contexts, particularly in cell lines and animal models to understand its effects on autophagy and related pathways.

Classification

Autophagy inducer 3 belongs to a class of compounds known as autophagy modulators. These compounds can either induce or inhibit the autophagic process, thereby influencing cellular health and disease progression. The classification of this compound can be further refined based on its chemical structure and functional groups.

Synthesis Analysis

Methods

The synthesis of autophagy inducer 3 typically involves several steps, including the formation of key intermediates followed by coupling reactions to achieve the final product. Common synthetic methods include:

  1. Chemical Synthesis: This involves traditional organic synthesis techniques such as:
    • Condensation reactions: To form carbon-carbon bonds.
    • Functional group modifications: To introduce necessary functional groups that enhance autophagic activity.
  2. Optimized Reaction Conditions: The synthesis may require specific conditions such as temperature control, solvent choice, and reaction time to maximize yield and purity.

Technical Details

  • Reagents: Specific reagents are chosen based on their ability to facilitate desired transformations while minimizing side reactions.
  • Purification Techniques: After synthesis, purification methods such as chromatography (e.g., high-performance liquid chromatography) are employed to isolate pure autophagy inducer 3.
Molecular Structure Analysis

Structure

The molecular structure of autophagy inducer 3 can be characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. Its structure typically features:

  • A defined backbone with specific functional groups that contribute to its biological activity.
  • Stereochemistry that may influence its interaction with biological targets.

Data

  • Molecular Formula: The exact molecular formula can vary based on the specific synthesis route employed.
  • Molecular Weight: This is determined through mass spectrometry and is crucial for understanding its pharmacokinetics.
Chemical Reactions Analysis

Reactions

Autophagy inducer 3 participates in various chemical reactions that are integral to its function as an autophagy modulator. Key reactions include:

  1. Binding Interactions: The compound may undergo reversible binding with target proteins involved in the autophagic pathway.
  2. Metabolic Transformations: In vivo, it may be subject to metabolic processes leading to active metabolites that retain or enhance autophagic activity.

Technical Details

  • Kinetics: The rate of reaction between autophagy inducer 3 and its targets can be studied using kinetic assays.
  • Mechanistic Studies: Investigating the pathways through which the compound exerts its effects is essential for understanding its full potential.
Mechanism of Action

Process

The mechanism of action of autophagy inducer 3 involves several steps:

  1. Activation of Autophagic Pathways: The compound activates key signaling pathways such as the mechanistic target of rapamycin pathway, which regulates autophagy.
  2. Induction of Autophagosome Formation: It promotes the formation of autophagosomes, which are essential for encapsulating cellular debris for degradation.
  3. Enhancement of Lysosomal Function: Autophagy inducer 3 may also enhance lysosomal activity, facilitating the breakdown of autophagic cargo.

Data

Experimental data from cell culture studies indicate that treatment with autophagy inducer 3 leads to increased levels of autophagic markers, such as microtubule-associated protein 1 light chain 3 and p62 protein degradation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Autophagy inducer 3 is typically a crystalline solid at room temperature.
  • Solubility: Solubility studies indicate variable solubility in organic solvents and water, which is crucial for formulation in biological assays.

Chemical Properties

  • Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Autophagy inducer 3's reactivity profile includes interactions with nucleophiles and electrophiles, which can influence its biological activity.

Relevant Data or Analyses

Comprehensive analyses using techniques such as differential scanning calorimetry can provide insights into thermal stability, while spectroscopic methods can elucidate electronic properties.

Applications

Scientific Uses

Autophagy inducer 3 has significant applications in scientific research:

  1. Cell Biology Studies: It serves as a tool for studying the mechanisms underlying autophagy in various cell types.
  2. Disease Models: Researchers utilize this compound in models of neurodegeneration and cancer to evaluate its therapeutic potential.
  3. Drug Development: There is ongoing interest in developing derivatives or analogs of autophagy inducer 3 for clinical applications targeting diseases associated with impaired autophagic processes.
Introduction to Autophagy Modulation in Disease Pathobiology

Autophagy Dysregulation as a Pathogenic Mechanism in Proteinopathies and Oncogenesis

Autophagy, the conserved lysosomal degradation pathway, maintains cellular homeostasis by eliminating protein aggregates, damaged organelles, and intracellular pathogens. Dysregulation of this process underpins multiple human diseases. In neurodegenerative proteinopathies such as Huntington disease (HD), Parkinson disease (PD), and tauopathies, impaired autophagic clearance leads to toxic accumulation of aggregate-prone proteins. Mutant huntingtin in HD and α-synuclein in PD form intraneuronal inclusions that evade proteasomal degradation due to size limitations, becoming autophagy-dependent substrates [1] [8]. Genetic studies confirm this linkage: mutations in core autophagy genes like WDR45 (encoding WIPI4) cause static encephalopathy of childhood with neurodegeneration in adulthood (SENDA), characterized by autophagic flux blockade and brain iron accumulation [8]. Similarly, recessive mutations in EPG5 disrupt autolysosome maturation in Vici syndrome, linking autophagy defects to multisystem pathology [8].

In oncology, autophagy exhibits context-dependent roles. During early tumorigenesis, autophagy acts as a tumor-suppressor by removing damaged mitochondria and preventing genomic instability. Mice with heterozygous deletion of Becn1 (beclin 1) develop spontaneous tumors, underscoring this protective function [4] [9]. Conversely, established tumors exploit autophagy for survival under metabolic stress. Cancer cells with RAS or EGFR mutations increase dependency on autophagy to recycle nutrients and mitigate therapy-induced damage, facilitating chemoresistance and metastasis [3] [9]. This dual role complicates therapeutic targeting but highlights the need for precise modulation.

Table 1: Autophagy Dysregulation in Human Diseases

Disease CategoryKey Molecular DefectPathogenic Consequence
NeurodegenerativeMutant huntingtin aggregates (HD)Impaired clearance of toxic proteins
WDR45 mutations (SENDA)Aberrant autophagosome formation
EPG5 mutations (Vici syndrome)Defective autolysosome maturation
CancerReduced BECN1 expression (early stage)Genomic instability, tumor initiation
Upregulated autophagy (late stage)Tumor survival under metabolic stress
InfectiousImpaired xenophagyPersistent intracellular pathogens

Pharmacological Targeting of Autophagic Pathways: Current Landscape and Unmet Needs

The pharmacopoeia of autophagy modulators targets regulatory nodes across the autophagic cascade:

  • mTOR-Dependent Inducers: Rapamycin and its analogs (rapalogs) inhibit mechanistic target of rapamycin complex 1 (mTORC1), relieving suppression on unc-51-like autophagy activating kinase 1 (ULK1) and initiating autophagosome formation. Torin1, an ATP-competitive mTOR inhibitor, enhances autophagy more potently by concurrently inhibiting mTORC1 and mTORC2 [1] [5]. While effective in clearing mutant huntingtin in HD models [1], mTOR inhibitors broadly suppress protein synthesis and immune function, limiting therapeutic utility [5].

  • mTOR-Independent Agents: Compounds like lithium, carbamazepine, and verapamil lower inositol or calcium levels, activating autophagy via pathways converging on ULK1. Trehalose, a disaccharide inducer, enhances autophagic flux through unknown mechanisms [1] [4]. Though avoiding mTOR-related toxicity, these agents lack specificity and exhibit pleiotropic effects.

  • Lysosomal Modulators: Chloroquine and hydroxychloroquine (HCQ) alkalinize lysosomes, blocking autophagosome degradation. Used clinically to inhibit cytoprotective autophagy in cancer, they suffer from lysosomal nonspecificity and retinal toxicity [3] [9].

Unmet needs persist in this landscape:

  • Selectivity: Existing agents (e.g., rapamycin) modulate non-autophagic processes like translation and metabolism, confounding therapeutic outcomes [5] [9].
  • Stage Specificity: Most compounds broadly affect autophagy initiation or termination rather than cargo-selective degradation [4] [7].
  • Disease Contextual Limitations: Cancer therapies combining HCQ with chemotherapeutics show variable efficacy due to tumor type–dependent autophagy roles [3] [9].

Rationale for Autophagy Inducer 3 Development within Targeted Therapeutic Strategies

Autophagy Inducer 3 emerges as a strategic response to the limitations of conventional modulators. Its design prioritizes two objectives:

  • Precision in Autophagy Induction: Unlike mTOR inhibitors, Autophagy Inducer 3 bypasses nutrient-sensing pathways to directly engage core autophagic machinery. It upregulates beclin 1, autophagy-related 3 (ATG3), autophagy-related 5 (ATG5), and autophagy-related 7 (ATG7) [10], proteins essential for autophagosome nucleation and elongation. This targeted action minimizes off-target effects on cellular metabolism.
  • Contextual Lethality in Cancer: The compound exploits differential autophagy dependency between normal and malignant cells. In colorectal cancer (CRC) models, it induces "lethal autophagy" characterized by excessive vacuolization, microtubule-associated protein 1 light chain 3 (LC3) puncta formation, and cell death. Notably, it spares normal colon fibroblasts (CCD-18Co), suggesting a therapeutic window [10].

Table 2: Autophagy Inducer 3 vs. Classical Autophagy Modulators

PropertyRapamycinTrehaloseAutophagy Inducer 3
Primary TargetmTORC1UnknownBeclin 1/ATG cascade
Specificity for AutophagyLow (affects translation)ModerateHigh
Cancer SelectivityLimitedNone demonstratedHigh (spares CCD-18Co cells)
Key LimitationsImmunosuppressionLow potencyUnder investigation

Mechanistically, Autophagy Inducer 3 triggers autophagic cell death in cancer through sustained upregulation of autophagy regulators beyond compensatory levels. In DLD-1 colon adenocarcinoma cells, it generates Annexin V-positive cells and poly (ADP-ribose) polymerase (PARP) cleavage independent of apoptosis, confirming a non-apoptotic death pathway [10]. This positions it as a prototype for next-generation inducers designed for pathological contexts where autophagy acts as a cytotoxic mechanism.

Properties

Product Name

Autophagy inducer 3

IUPAC Name

(2S,3S)-2-amino-1-(4-methoxyphenyl)heptadecan-3-ol

Molecular Formula

C24H43NO2

Molecular Weight

377.6 g/mol

InChI

InChI=1S/C24H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-24(26)23(25)20-21-16-18-22(27-2)19-17-21/h16-19,23-24,26H,3-15,20,25H2,1-2H3/t23-,24-/m0/s1

InChI Key

HMKPXKFKBCPUEK-ZEQRLZLVSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C(CC1=CC=C(C=C1)OC)N)O

Isomeric SMILES

CCCCCCCCCCCCCC[C@@H]([C@H](CC1=CC=C(C=C1)OC)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.